REACTION_CXSMILES
|
C[C:2]1[C:25]2[CH2:24][CH2:23][CH2:22][C:21]=2[C:5]2[O:6][CH:7]([CH2:9][NH:10]C(=O)OCC3C=CC=CC=3)[CH2:8][C:4]=2[CH:3]=1>[Pd]>[O:6]1[CH:7]([CH2:9][NH2:10])[CH2:8][C:4]2[CH:3]=[CH:2][C:25]3[CH2:24][CH2:23][CH2:22][C:21]=3[C:5]1=2
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-benzyl (5-methyl-3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-yl)methylcarbamate
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(OC(C2)CNC(OCC2=CC=CC=C2)=O)C=2CCCC12
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(CC1CN)C=CC=1CCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.427 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |